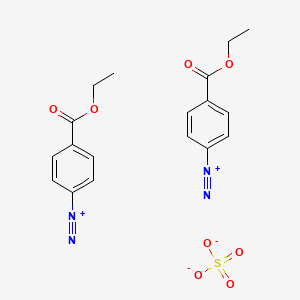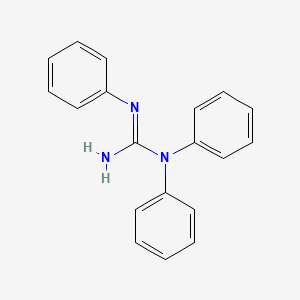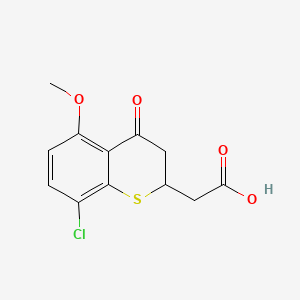![molecular formula C9H10N2O4 B13767101 [2-(Carbamoylamino)phenoxy]acetic acid CAS No. 5416-09-1](/img/structure/B13767101.png)
[2-(Carbamoylamino)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Carbamoylamino)phenoxy]acetic acid: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a carbamoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Carbamoylamino)phenoxy]acetic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base to form 2-(2-hydroxyphenoxy)acetic acid. This intermediate is then reacted with phosgene or a similar reagent to introduce the carbamoylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Carbamoylamino)phenoxy]acetic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(Carbamoylamino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its structural similarity to naturally occurring compounds.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [2-(Carbamoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate enzyme activities, inhibit protein-protein interactions, or alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Phenoxyacetic acid: A simpler analog without the carbamoylamino group.
2-Aminophenol: The precursor used in the synthesis of [2-(Carbamoylamino)phenoxy]acetic acid.
Carbamic acid derivatives: Compounds with similar carbamoylamino functional groups.
Uniqueness: this compound is unique due to the presence of both the phenoxy and carbamoylamino groups, which confer distinct chemical and biological properties
Propriétés
| 5416-09-1 | |
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-[2-(carbamoylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C9H10N2O4/c10-9(14)11-6-3-1-2-4-7(6)15-5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
Clé InChI |
JVSMDKVHVOOZFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)N)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








